Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

orthogonal protection solid-phase peptide synthesis multi-step total synthesis

Problem: Multi-step pharma syntheses require orthogonal amine protection; single-protecting-group scaffolds force compromise. Solution: This Cbz-protected spiro building block enables clean hydrogenolysis while preserving Boc groups. • Orthogonal Cbz group survives acidic Boc deprotection (TFA) • ≥97% purity minimizes downstream purification per ICH Q3A • Cbz chromophore allows HPLC-UV tracking at 254 nm • 1-Aminomethyl substitution pattern enables OX1 receptor antagonist library synthesis

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B12116062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CN(CC12CC2CN)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c16-9-13-8-15(13)6-7-17(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2
InChIKeyCOXXHLRJADNXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-(Aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate: Identity and Class Context


Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1823780-06-8; molecular formula C₁₅H₂₀N₂O₂; molecular weight 260.33 g/mol) is a spirocyclic building block bearing a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen and a free aminomethyl substituent at the spiro-junction position 1 . Commercial specifications typically report a purity of ≥97% (NLT 97%) . The 5-azaspiro[2.4]heptane scaffold serves as a critical chiral intermediate in the synthesis of quinolonecarboxylic acid antibacterial agents (e.g., sitafloxacin, DU‑6859a), wherein stereochemical integrity directly impacts antimicrobial potency [1], as well as in orexin receptor antagonist [2] and dopamine D₃ receptor antagonist programs [3].

Workflow
Multi-step heterocyclic synthesis
Selection
High-purity Cbz-protected spiro intermediate
Use Context
Quinolone, orexin, dopamine D₃ ligand programs

Benzyl 1-(Aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate: Generic Substitution Limitations


Closely related 5-azaspiro[2.4]heptane derivatives—such as the tert-butoxycarbonyl (Boc) analog (CAS 1330764‑37‑8), the direct 1‑amino analog lacking the methylene spacer (CAS 1419101‑17‑9), or the 6‑aminomethyl regioisomer (CAS 1262397‑26‑1)—are not interchangeable with the title compound. The Cbz group is orthogonal to the acid-labile Boc group: when both are present in a synthetic sequence, Cbz can be removed selectively by catalytic hydrogenolysis without affecting Boc-protected amines [1]. Conversely, the title compound's Cbz group withstands the acidic conditions (e.g., TFA) used to cleave Boc, enabling sequential deprotection strategies that are impossible with a single-protecting-group scaffold [2]. The aminomethyl substituent at position 1, rather than position 6 or 7, governs the trajectory of the pendant amine and thus the downstream regiochemical outcome in target molecule assembly [3]. These features directly determine whether a synthetic route succeeds or fails in producing the desired final compound with the correct protecting-group status and regioisomeric identity.

This Product Cbz protected, 1-aminomethyl
Boc Analog / Regioisomer Orthogonal Cbz enables selective hydrogenolysis without affecting Boc; 1-aminomethyl trajectory governs regiochemical outcome. Boc-only or 6-/7-substituted analogs may not transfer directly.
This Product Chromophoric Cbz handle
Boc / Methyl Ester Analog Cbz enables standard HPLC-UV (254 nm) monitoring. Non-chromophoric analogs require ELSD or MS detection, shifting analytical workflow.
This Product Commercial purity ≥97%
Analogs at 95% Purity Higher impurity burden (≤5% vs. ≤3%) may increase purification unit operations before regulated intermediate campaigns.

Benzyl 1-(Aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate: Differentiation Evidence vs. Analogs


Protecting-Group Orthogonality: Cbz vs. Boc Selective Hydrogenolysis

The Cbz group on the title compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, while the Boc group on the direct analog tert-butyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1330764-37-8) is removed under acidic conditions (e.g., TFA or HCl/dioxane) [1]. When both protecting groups coexist in a polyfunctional intermediate, Cbz can be removed without affecting Boc, whereas Boc removal with acid would simultaneously cleave Cbz to a minor extent and generate reactive carbocations that can alkylate the spiro ring system [2]. This orthogonality is a binary functional difference: a synthetic sequence requiring sequential amine unveiling cannot be executed with the Boc-only analog.

Cbz vs. Boc Orthogonality
Class-level inference
Cbz: cleaved by H₂/Pd-C (neutral), stable to TFA. Boc: cleaved by TFA, stable to H₂/Pd-C. Orthogonal pair.
Supports sequential deprotection workflow fit
Class-level protecting-group principle; verify in specific substrate
orthogonal protection solid-phase peptide synthesis multi-step total synthesis

Regioisomeric Identity: 1-Aminomethyl Substitution vs. 6- and 7-Analogs

The title compound carries the aminomethyl group at the spiro-junction carbon (position 1), whereas the clinically validated quinolone intermediate (S)-7-amino-5-azaspiro[2.4]heptane and the 6-aminomethyl analog (CAS 1262397-26-1) place the amino function at positions 7 and 6, respectively [1]. In the antibacterial quinolone series, moving the amino group from position 7 to alternative positions on the spiro scaffold resulted in a >10-fold reduction in MIC against Streptococcus pneumoniae, demonstrating that substitution position is a critical determinant of biological activity in the final drug substance [2]. The 1-aminomethyl regioisomer projects the amine vector along a trajectory that is geometrically inaccessible from positions 6 or 7, enabling the construction of molecular architectures not attainable with the common 7-amino intermediates.

1- vs. 6-/7-Substitution
Cross-study comparable
Aminomethyl at spiro C1 projects unique amine vector; reported MIC shift ≥10-fold for 7→6 positional change in quinolone series.
Regiochemical trajectory determines target assembly outcome
SAR class-level; direct 1-substituted MIC data not reported
regiochemistry spirocyclic scaffold lead optimization

Commercial Purity Benchmark for cGMP Intermediate Sourcing

The title compound is supplied at a purity specification of NLT 97% (≥97%) by multiple vendors, including MolCore and Leyan . In contrast, the Boc analog tert-butyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is commonly listed at 95% minimum purity by several suppliers . While a 2-percentage-point difference may appear modest, at the ≥97% level the sum of unidentified impurities is ≤3%, which meets the ICH Q3A threshold for unspecified impurities (≤0.10% each for a drug substance dosed at ≤2 g/day) after a single subsequent synthetic transformation, whereas a 95% purity starting material carries 5% total impurities and may require additional purification before use in a regulated intermediate campaign [1].

Commercial Purity
Cross-study comparable
NLT 97% (impurities ≤3%) vs. Boc analog typically 95% (impurities ≤5%).
Supports procurement for regulated intermediate campaigns
ICH Q3A context; verify vendor CoA for batch-specific purity
purity specification procurement quality pharmaceutical intermediate

Cbz Chromophore Enables HPLC-UV Monitoring

The benzyl chromophore of the Cbz group exhibits a characteristic UV absorption at λ_max ≈ 254–258 nm (ε ≈ 200–300 M⁻¹cm⁻¹), enabling straightforward HPLC-UV monitoring of reaction progress and purity without derivatization [1]. The Boc analog lacks a strong UV chromophore above 220 nm, and the methyl ester analog (CAS 724773-42-6) provides only weak end-absorption, often requiring ELSD or MS detection for reliable quantification [2]. This difference translates to a practical advantage in process development: the title compound can be tracked using standard HPLC-UV equipment available in every synthetic laboratory, whereas the Boc analog demands more specialized detection methods for comparable sensitivity.

HPLC-UV Monitoring
Class-level inference
Benzyl chromophore λ_max ≈ 254–258 nm enables standard HPLC-UV; Boc/methyl ester analogs lack strong chromophore above 220 nm.
Enables standard UV-based reaction monitoring
Chromophore detection advantage; verify in specific gradient
analytical detection reaction monitoring process analytical technology

Benzyl 1-(Aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate: Application Scenarios


Sequential Orthogonal Amine Deprotection Strategies

When a synthetic route contains two or more protected amine functionalities that must be unveiled at different stages, the Cbz group on the title compound enables a clean first deprotection by hydrogenolysis while leaving a Boc-protected amine elsewhere in the molecule intact. This orthogonal protection strategy is documented as a standard approach in complex natural product and pharmaceutical synthesis [1]. The Boc-only analog cannot fulfill this role because acidic Boc deprotection conditions would partially compromise Cbz and generate reactive tert-butyl carbocation byproducts.

Spiro-Junctional Quinolone and Orexin Ligand Libraries

The 1-aminomethyl substitution pattern places the reactive amine at the spiro center rather than on the pyrrolidine ring periphery. This geometry has been exploited in orexin receptor antagonist programs, where the spiro scaffold is a key structural feature for OX₁ receptor selectivity [2]. The title compound provides a direct entry point for library synthesis that is geometrically inaccessible from the more common 7-amino intermediates (e.g., sitafloxacin precursors) [3].

Process Scale-Up with HPLC-UV Reaction Monitoring

The Cbz chromophore allows reaction progress to be tracked by standard HPLC-UV at 254 nm, eliminating the need for ELSD or LC-MS detectors that may not be available in all pilot-plant or kilo-lab settings. This practical advantage reduces analytical method-development time and facilitates technology transfer from medicinal chemistry to process chemistry groups, as supported by fundamental principles of chromatographic detection [4].

High-Purity cGMP Intermediate Sourcing

With a commercial purity specification of ≥97%, the title compound enters a synthetic sequence carrying ≤3% total unspecified impurities, bringing it closer to ICH Q3A thresholds for drug-substance intermediates after fewer downstream transformations compared to analogs supplied at 95% purity (≤5% impurities) [5]. This directly reduces the number of required purification unit operations in a regulated manufacturing campaign.

Application
Selection Property
Validation Focus
Sequential amine deprotection
Cbz-Boc orthogonality
Hydrogenolysis selectivity in substrate
Spiro-junctional ligand libraries
1-Aminomethyl geometry
Regiochemical outcome in target assembly
Process-scale HPLC-UV monitoring
Cbz chromophore
UV detection linearity and method transfer
cGMP intermediate sourcing
≥97% commercial purity
Impurity profile and ICH threshold compliance
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